molecular formula C22H26O B602005 Levonorgestrel Impurity W CAS No. 155683-59-3

Levonorgestrel Impurity W

Katalognummer: B602005
CAS-Nummer: 155683-59-3
Molekulargewicht: 306.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of Levonorgestrel Impurity W involves several synthetic routes and reaction conditions. One common method includes the following steps :

    Ketal Protection Reaction: Protecting the 3-site and 17-site of a precursor compound to form a ketal-protected intermediate.

    Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to the intermediate.

    Dehalogenation: Removing the halogen atoms to form a dehalogenated compound.

    Methyl Etherification: Converting the hydroxyl groups to methyl ethers.

    Deprotection: Removing the ketal protecting groups to yield the final product, this compound.

These steps involve various reagents and conditions, such as ketal protecting agents, halogenating agents, and methylating agents, under controlled temperatures and reaction times .

Analyse Chemischer Reaktionen

Levonorgestrel Impurity W undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions are:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Levonorgestrel Impurity W has various scientific research applications, including :

    Pharmaceutical Research: Used as a reference standard for method development, validation, and quality control in the production of Levonorgestrel-containing products.

    Analytical Chemistry: Employed in the identification and quantification of impurities in pharmaceutical formulations.

    Biological Studies: Investigated for its potential effects on biological systems and its role in the metabolism of Levonorgestrel.

    Industrial Applications: Utilized in the development of new synthetic routes and production methods for Levonorgestrel and related compounds.

Vergleich Mit ähnlichen Verbindungen

Levonorgestrel Impurity W can be compared with other Levonorgestrel impurities, such as :

    Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one

    Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one

    Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol

    Levonorgestrel Impurity D: 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol

Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For example, Levonorgestrel Impurity A has a different arrangement of double bonds, while Levonorgestrel Impurity C contains an additional ethynyl group .

Biologische Aktivität

Levonorgestrel Impurity W is a byproduct of the synthesis of Levonorgestrel, a widely used synthetic progestin in contraceptives. This article explores the biological activity of this compound, its potential effects, and the implications for pharmaceutical safety and efficacy.

  • Chemical Formula : C21H24O2
  • CAS Number : 155683-59-3
  • Molecular Weight : 312.42 g/mol

This compound is structurally distinct from Levonorgestrel, which raises questions about its biological activity. While Levonorgestrel binds to progesterone receptors to exert its contraceptive effects, the specific structural differences suggest that Impurity W may not exhibit similar hormonal activity .

Hormonal Activity

Research indicates that this compound is unlikely to possess significant hormonal activity due to its structural differences from Levonorgestrel. The primary mechanism of action for Levonorgestrel involves:

  • Binding to Progesterone Receptors : This action prevents ovulation and alters endometrial receptivity.
  • Effects on Cervical Mucus : It thickens mucus, impeding sperm migration.

Given these mechanisms, any impurity that does not mimic the structure of Levonorgestrel is expected to have limited or no hormonal effects .

Impact on Levonorgestrel Efficacy

One area of potential research is the impact of this compound on the efficacy of Levonorgestrel itself. Understanding whether this impurity affects the binding affinity or overall effectiveness of the active compound could be crucial for ensuring consistent contraceptive outcomes. Preliminary studies suggest that impurities may alter pharmacokinetics or pharmacodynamics, although specific data on Impurity W remains scarce .

Table 1: Comparison of Biological Activities

CompoundHormonal ActivityBinding AffinityClinical Efficacy
LevonorgestrelHighHighEstablished
This compoundLowUnknownUnknown

Toxicological Considerations

The safety profile of levonorgestrel suggests that impurities, including this compound, are generally considered safe at low concentrations typical in pharmaceutical formulations. However, detailed toxicological studies specifically addressing this impurity are lacking. Previous assessments indicate that levonorgestrel has a high oral LD50 (>5000 mg/kg in rats), implying a low acute toxicity risk .

Eigenschaften

IUPAC Name

(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHYYFPSWOYNJF-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155683-59-3
Record name 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-5,7,9-trien-20-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3ZN3KL2LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levonorgestrel Impurity W
Reactant of Route 2
Levonorgestrel Impurity W
Reactant of Route 3
Levonorgestrel Impurity W
Reactant of Route 4
Levonorgestrel Impurity W
Reactant of Route 5
Levonorgestrel Impurity W
Reactant of Route 6
Levonorgestrel Impurity W

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.